Sulfone, methyl pentafluorophenyl
Overview
Description
Sulfone, methyl pentafluorophenyl: is a versatile compound in organic chemistry, characterized by the presence of a sulfone group (SO2) attached to a methyl group and a pentafluorophenyl ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfones typically involves the oxidation of sulfides. For Sulfone, methyl pentafluorophenyl , one common method is the oxidation of methyl pentafluorophenyl sulfide using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions . Another approach involves the use of metal catalysts to facilitate the oxidation process .
Industrial Production Methods
Industrial production of sulfones often employs large-scale oxidation processes. The use of environmentally friendly oxidants and catalysts is preferred to ensure high yields and minimal environmental impact. For instance, the use of urea-hydrogen peroxide adducts in ethyl acetate has been reported as an efficient and eco-friendly method for producing sulfones .
Chemical Reactions Analysis
Types of Reactions
Sulfone, methyl pentafluorophenyl: undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like H2O2 or KMnO4.
Reduction: Reduction of sulfones to sulfides using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: H2O2, KMnO4, urea-hydrogen peroxide adducts.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Catalysts: Metal catalysts like palladium (Pd) for facilitating reactions.
Major Products Formed
Oxidation: Formation of sulfone from sulfide.
Reduction: Formation of sulfide from sulfone.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Sulfone, methyl pentafluorophenyl: finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs with antimicrobial and anti-inflammatory properties.
Industry: Applied in the production of polymers and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of Sulfone, methyl pentafluorophenyl involves its ability to act as an electron-withdrawing group, stabilizing adjacent carbanions and facilitating various chemical transformations . The sulfone group can also participate in catalytic reactions, enabling the formation of C–C and C–X bonds .
Comparison with Similar Compounds
Sulfone, methyl pentafluorophenyl: can be compared with other sulfone compounds such as:
Methyl phenyl sulfone: Lacks the fluorine atoms, resulting in different reactivity and stability.
Methyl trifluoromethyl sulfone: Contains fewer fluorine atoms, affecting its electron-withdrawing properties.
The presence of the pentafluorophenyl ring in This compound imparts unique chemical properties, making it more reactive and stable compared to its analogs .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-methylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2S/c1-15(13,14)7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYROSQTNAJIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215403 | |
Record name | Sulfone, methyl pentafluorophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651-85-4 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, methyl pentafluorophenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfone, methyl pentafluorophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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